molecular formula C19H16N2O3 B5251206 N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]furan-2-carboxamide

N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]furan-2-carboxamide

Cat. No.: B5251206
M. Wt: 320.3 g/mol
InChI Key: UPFUEGKOJSOAPN-UHFFFAOYSA-N
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Description

N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]furan-2-carboxamide is a complex organic compound that features a furan ring, a carboxamide group, and a phenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a furan-2-carboxylic acid derivative with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]pyrrole-2-carboxamide: Contains a pyrrole ring instead of a furan ring.

Uniqueness

N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-anilino-2-oxo-2-phenylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-17(14-8-3-1-4-9-14)18(20-15-10-5-2-6-11-15)21-19(23)16-12-7-13-24-16/h1-13,18,20H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFUEGKOJSOAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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